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Compound of Interest

Compound Name:
2-Hydroxy-6-methyl-5-

phenylnicotinonitrile

Cat. No.: B1294450 Get Quote

Disclaimer: Following a comprehensive search, specific experimental spectroscopic data

(NMR, IR, and Mass Spectrometry) for the compound 2-Hydroxy-6-methyl-5-
phenylnicotinonitrile could not be located in the available public domain literature and

databases. This suggests that the compound may be novel or its characterization data has not

been widely published.

This guide, therefore, provides a foundational framework for researchers, scientists, and drug

development professionals on the standard methodologies and expected data for the

spectroscopic characterization of a novel substituted nicotinonitrile derivative like 2-Hydroxy-6-
methyl-5-phenylnicotinonitrile.

Introduction to Spectroscopic Characterization
The structural elucidation of a novel organic compound is a cornerstone of chemical and

pharmaceutical research. A combination of spectroscopic techniques is employed to determine

the molecular structure, connectivity of atoms, and functional groups present. For a molecule

such as 2-Hydroxy-6-methyl-5-phenylnicotinonitrile, Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable

tools.

Expected Spectroscopic Data
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While experimental data is unavailable, we can predict the expected spectral features for 2-
Hydroxy-6-methyl-5-phenylnicotinonitrile based on its constituent functional groups.

Table 1: Predicted ¹H NMR Spectral Data for 2-Hydroxy-
6-methyl-5-phenylnicotinonitrile

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 10-12 Singlet 1H -OH (Hydroxy)

~ 7.3-7.6 Multiplet 5H -C₆H₅ (Phenyl)

~ 8.0-8.2 Singlet 1H H-4 (Pyridinone ring)

~ 2.4 Singlet 3H -CH₃ (Methyl)

Table 2: Predicted ¹³C NMR Spectral Data for 2-Hydroxy-
6-methyl-5-phenylnicotinonitrile

Chemical Shift (δ, ppm) Assignment

~ 160-165 C=O (C-2, Pyridinone tautomer)

~ 155-160 C-6

~ 140-145 C-4

~ 128-135 Phenyl carbons

~ 115-120 -CN (Nitrile)

~ 110-115 C-5

~ 105-110 C-3

~ 20 -CH₃

Table 3: Predicted IR Absorption Bands for 2-Hydroxy-6-
methyl-5-phenylnicotinonitrile
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Wavenumber (cm⁻¹) Intensity Functional Group

3200-3400 Broad O-H stretch (Hydroxy)

3000-3100 Medium C-H stretch (Aromatic)

2220-2260 Sharp, Medium C≡N stretch (Nitrile)

1640-1680 Strong
C=O stretch (Pyridinone

tautomer)

1550-1600 Medium-Strong
C=C stretch

(Aromatic/Pyridinone)

Table 4: Predicted Mass Spectrometry Data for 2-
Hydroxy-6-methyl-5-phenylnicotinonitrile

m/z Interpretation

[M]+• Molecular ion peak

[M-CH₃]+ Loss of a methyl group

[M-HCN]+ Loss of hydrogen cyanide

[M-CO]+ Loss of carbon monoxide

[C₆H₅]+ Phenyl fragment

Experimental Protocols: A General Workflow
The following outlines the standard experimental procedures for obtaining the spectroscopic

data for a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition: Acquire a proton NMR spectrum. Typical parameters include a 30-

degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Due to the low natural abundance

of ¹³C, a larger number of scans and a longer relaxation delay are typically required. Proton

decoupling is used to simplify the spectrum.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a

KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it

into a thin disk.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample holder is first recorded and automatically

subtracted from the sample spectrum.

Data Analysis: Identify characteristic absorption bands and correlate them to specific

functional groups.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques

for such a molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical

Ionization (APCI).
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion.

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and

identify characteristic fragmentation patterns that provide structural information.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the structural elucidation of a novel

compound using spectroscopic methods.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a novel compound.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Hydroxy-6-methyl-5-
phenylnicotinonitrile: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294450#spectroscopic-data-for-2-hydroxy-6-methyl-
5-phenylnicotinonitrile-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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